molecular formula C8H10O4S B8364423 2-Methoxy-4-methylbenzenesulfonic acid

2-Methoxy-4-methylbenzenesulfonic acid

Cat. No. B8364423
M. Wt: 202.23 g/mol
InChI Key: DVGICUWXBXTEOY-UHFFFAOYSA-N
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Patent
US06211223B1

Procedure details

Thionyl chloride (350 ml, 2.5 ml/g) was cautiously added to 2-methoxy-4-methylbenzenesulfonic acid (from (b), 140 g, 0.587 moles) over a period of 30 minutes. The mixture was stirred and heated to reflux for 1 hour and at room temperature for 16 hours. The excess thionyl chloride was removed by evaporation under reduced pressure and the residue was partitioned between deionised water (300 ml) and dichloromethane (400 ml). The phases were separated and the organic phase dried (MgSO4), filtered and concentrated to give the crude product (70 g, 54% yield). The crude product was partially dissolved in hexane (490 ml) at reflux, hot filtered to remove insoluble material and allowed to cool. The precipitated product was collected to give the title compound (41.3 g, 59% recovery) as a white crystalline solid (m.p.=81-84° C.).
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
solvent
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[S:14]([OH:17])(=O)=[O:15]>CCCCCC>[CH3:5][O:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[S:14]([Cl:3])(=[O:17])=[O:15]

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
140 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)S(=O)(=O)O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
490 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between deionised water (300 ml) and dichloromethane (400 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product (70 g, 54% yield)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
hot filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The precipitated product was collected

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 41.3 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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